molecular formula C46H54N4O10 B13783209 methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B13783209
M. Wt: 822.9 g/mol
InChI Key: GLDSBTCHEGZWCV-DBUONEPNSA-N
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Description

This compound is a highly complex polycyclic alkaloid derivative characterized by multiple fused rings, stereochemical centers, and diverse functional groups. Its molecular framework includes two diazapentacyclic systems (8,16-diazapentacyclo and 1,11-diazapentacyclo) linked via a central ester group. The exact mass of this compound is 822.3575 g/mol, as determined via high-resolution mass spectrometry (HRMS) . Its stereochemical complexity (13S,15S,16S,18R configuration) suggests significant conformational rigidity, which may influence its interactions with biological targets.

Properties

Molecular Formula

C46H54N4O10

Molecular Weight

822.9 g/mol

IUPAC Name

methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37?,38+,39+,42+,43+,44+,45-,46-/m0/s1

InChI Key

GLDSBTCHEGZWCV-DBUONEPNSA-N

Isomeric SMILES

CC[C@@]12CN3CCC4=C([C@](C[C@@H](C3)[C@@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic framework, introduction of functional groups, and stereoselective reactions to establish the chiral centers. Common synthetic methods may include:

    Cyclization reactions: to form the polycyclic structure.

    Functional group transformations: such as oxidation, reduction, and esterification.

    Stereoselective synthesis: using chiral catalysts or auxiliaries to control the configuration of chiral centers.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of scalable synthetic routes: that are cost-effective and environmentally friendly.

    Purification techniques: such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation and reduction reactions: to modify the oxidation state of functional groups.

    Substitution reactions: where functional groups are replaced by others.

    Hydrolysis reactions: to break ester or amide bonds.

Common Reagents and Conditions

Reagents commonly used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Acids and bases: to catalyze hydrolysis or substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific functional groups and reaction conditions. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may produce alcohols or amines.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

    Industry: Utilizing its unique chemical properties in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with nucleic acids: to affect gene expression.

    Disrupting cellular membranes: to induce cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Exact Mass (g/mol) Key Functional Groups Ring System Biological Relevance
Target Compound (as above) C₄₃H₄₇N₃O₁₀ 822.3575 Acetyloxy, formyl, hydroxy, methoxy, methoxycarbonyl Dual diazapentacyclic systems (8,16- and 1,11-diazapentacyclo) Limited data; potential pesticidal activity inferred from structural analogs
Aspidophylline A () C₂₃H₂₈N₂O₅ 412.1998 Formyl, ethylidene, methoxycarbonyl Pentacyclic system (19-oxa-8,11-diazapentacyclo) Anticancer properties reported in related studies
Compound in C₂₃H₂₆N₂O₄ 394.1892 Acetyloxy, ethylidene, methoxycarbonyl Pentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵] system No direct biological data; structural similarity suggests possible bioactivity
Methyl ester analog () C₄₃H₄₈N₃O₁₁ 838.3524 Acetyloxy, hydroxy, methoxy, methoxycarbonyl, methyl Diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca system Compatibility with microbial pesticides inferred from substituent analysis

Key Findings:

Functional Group Variations : The target compound uniquely combines formyl and acetyloxy groups, unlike Aspidophylline A (), which features an ethylidene group. These groups influence solubility and hydrogen-bonding capacity, critical for target binding .

Mass and Complexity : The target compound has a higher molecular weight (822 vs. 394–412 g/mol in analogs) due to additional ethyl and methoxycarbonyl substituents .

Biological Implications : While direct activity data are scarce, the acetyloxy and methoxycarbonyl groups correlate with pesticidal activity in related compounds (e.g., azadirachtin analogs) .

Biological Activity

The compound methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate is a complex organic compound with potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

This compound features a unique pentacyclic structure with multiple functional groups that may contribute to its biological activity:

Property Details
Molecular Formula C₃₃H₄₃N₂O₇
Molecular Weight 573.75 g/mol
Structural Features Pentacyclic framework with multiple substituents

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

  • Mechanism of Action :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of cell proliferation by disrupting cell cycle progression.
  • Case Studies :
    • A study demonstrated that related compounds showed efficacy against breast cancer cell lines by promoting cell death through caspase activation .
    • Another investigation revealed the potential for these compounds to enhance the effects of chemotherapeutic agents .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties.

  • Testing Against Pathogens :
    • In vitro studies have shown effectiveness against several bacterial strains.
    • The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Research Findings :
    • A recent study highlighted a related compound's ability to inhibit the growth of antibiotic-resistant bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application.

Absorption and Metabolism

Studies suggest that similar compounds are well absorbed in biological systems and undergo extensive metabolic transformations.

Toxicological Profile

Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are necessary to ascertain safety profiles.

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